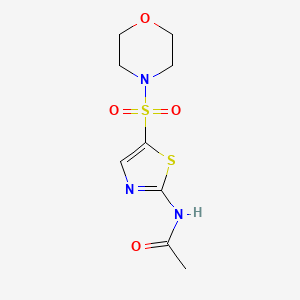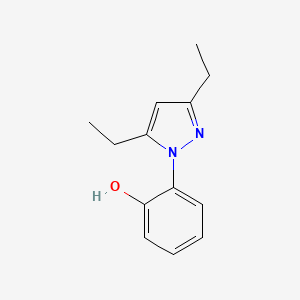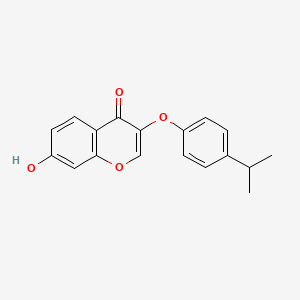
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. It has been widely used in scientific research to investigate the role of PI3K in various cellular processes, including cell growth, differentiation, survival, and metabolism.
Mécanisme D'action
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one acts as a competitive inhibitor of the ATP-binding site of PI3K. It binds to the enzyme's active site and prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to PIP3. This inhibition leads to a decrease in downstream signaling through the AKT and mTOR pathways, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to suppress inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one is a potent and selective inhibitor of PI3K, making it a valuable tool for investigating the role of PI3K in various cellular processes. However, it should be noted that this compound has some limitations for lab experiments. It is not a reversible inhibitor, meaning that its effects on PI3K activity are long-lasting and cannot be easily reversed. In addition, this compound has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which should be taken into consideration when interpreting experimental results.
Orientations Futures
There are several future directions for the use of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one in scientific research. One area of interest is the development of more selective PI3K inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of the role of PI3K in various disease states, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs or therapies may lead to more effective treatments for these diseases.
Méthodes De Synthèse
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxybenzoic acid with isopropyl bromide, followed by the reaction of the resulting intermediate with 4-isopropylphenol and 7-hydroxycoumarin. The final product is obtained through purification and crystallization. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been widely used in scientific research to investigate the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream signaling pathways such as AKT and mTOR.
Propriétés
IUPAC Name |
7-hydroxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)12-3-6-14(7-4-12)22-17-10-21-16-9-13(19)5-8-15(16)18(17)20/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZZOKKFPJCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)
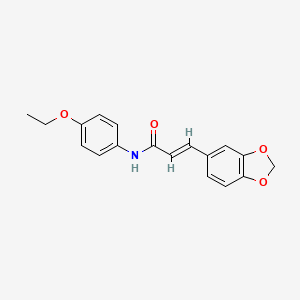
![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)

![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)

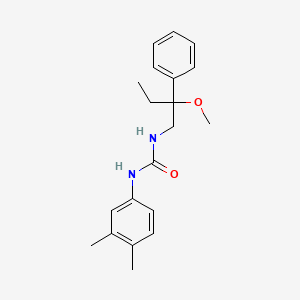
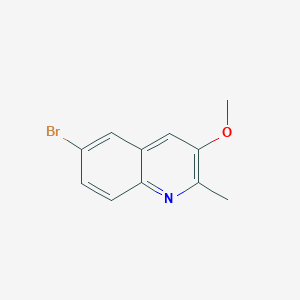

![7-(tert-butyl)-3-(2,6-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2950386.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)
